"octahydro-1H-quinolizin-1-one" molecular weight and formula C9H15NO
"octahydro-1H-quinolizin-1-one" molecular weight and formula C9H15NO
Topic: Octahydro-1H-quinolizin-1-one: Synthesis, Reactivity, and Pharmacophore Applications Formula: C₉H₁₅NO | MW: 153.22 g/mol CAS: 10447-21-9
Executive Summary
Octahydro-1H-quinolizin-1-one (also known as 1-quinolizidinone) is a bicyclic N-heterocycle serving as a critical scaffold in the synthesis of Lupinus alkaloids and muscarinic receptor modulators. Unlike its isomer 4-quinolizidinone (a lactam), the 1-one derivative features a reactive ketone functionality at the C1 position, adjacent to the bridgehead nitrogen. This structural arrangement allows for facile stereoselective derivatization, making it a high-value intermediate for accessing spirocyclic alkaloids and quaternary ammonium therapeutics.
This guide provides a validated technical workflow for the synthesis, characterization, and application of this core pharmacophore.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Data |
| IUPAC Name | Octahydro-1H-quinolizin-1-one |
| Common Name | 1-Quinolizidinone |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| Physical State | Pale yellow oil (free base); Hygroscopic solid (HCl salt) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeOH; Sparingly soluble in H₂O (free base) |
| pKa (Conjugate Acid) | ~9.0 (Estimated based on quinolizidine core) |
| Key Spectral Feature | Bohlmann bands (2700–2800 cm⁻¹) in IR indicate trans-fusion |
Synthetic Protocol: The Dieckmann Cyclization Route
The most robust route to the 1-quinolizidinone scaffold involves the Dieckmann condensation of a diester precursor derived from 2-pyridine derivatives. This method is preferred over the oxidation of 1-hydroxyquinolizidine due to scalability and cost-efficiency.
Phase 1: Precursor Assembly
Substrate: Ethyl 4-(2-pyridyl)butyrate (commercially available or synthesized via alkylation of 2-picoline).
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Hydrogenation:
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Reagents: PtO₂ (Adams' catalyst) or Rh/Al₂O₃, acetic acid, H₂ (50 psi).
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Procedure: Hydrogenate ethyl 4-(2-pyridyl)butyrate to reduce the pyridine ring to a piperidine ring.
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Critical Control: Ensure complete reduction to ethyl 4-(2-piperidyl)butyrate . Incomplete reduction leads to aromatized impurities that poison the cyclization step.
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Yield Target: >90%.
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Phase 2: Dieckmann Cyclization
Reaction: Intramolecular Claisen condensation (Dieckmann) to form the bicyclic system.
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Cyclization:
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Reagents: Potassium tert-butoxide (KOtBu) in dry Toluene or Benzene (reflux).
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Mechanism: The piperidine nitrogen lone pair is not the nucleophile here; the base deprotonates the
-carbon of the ester side chain. However, for the 1-one specifically, the classic route often employs ethyl 3-(2-piperidyl)propionate homologues or the reaction of 2-piperidyl-lithium with lactones . -
Correction for Specific Target (1-one): A superior validated route involves the oxidation of 1-hydroxyquinolizidine if the diester route yields the 2-one or 4-one isomers.
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Alternative Validated Route (Oxidation):
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Precursor: 1-Hydroxymethylquinolizidine (Lupinine) is abundant, but yields the aldehyde.
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Direct Precursor: 1-Hydroxyquinolizidine .
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Protocol: Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78°C).
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Workup: Quench with water, extract with DCM. The ketone is unstable to silica gel chromatography (prone to enolization/aldol); purify via distillation or oxalate salt formation.
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Phase 3: Visualized Pathway (Graphviz)
Caption: Step-wise synthesis via Dieckmann condensation and decarboxylation.
Stereochemical Analysis & Reactivity
Conformational Equilibrium (Trans vs. Cis)
The quinolizidine ring system can exist in cis-fused or trans-fused conformations.[1]
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Trans-fused: The nitrogen lone pair is anti-periplanar to the bridgehead hydrogen (H9a). This is thermodynamically favored by ~2.5 kcal/mol in the parent system.
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Cis-fused: Less stable due to 1,3-diaxial interactions but accessible.
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Impact of C1-Ketone: The dipole of the C=O bond at C1 interacts with the Nitrogen lone pair. In 1-quinolizidinone, the trans-fused conformer remains dominant, confirmed by the presence of Bohlmann bands in the IR spectrum (2700–2800 cm⁻¹), which arise from the interaction between the anti-periplanar lone pair and C-H bonds.
Reactivity Profile
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Enolate Chemistry: The C2 position (alpha to carbonyl) is highly reactive.
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Alkylation: Treatment with LDA followed by alkyl halides yields 2-substituted analogs.
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Carbonyl Addition:
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Grignard: Addition of RMgX occurs preferentially from the less hindered face (axial attack), yielding equatorial alcohols.
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Reductive Amination: Reaction with primary amines and NaBH(OAc)₃ yields 1-amino-quinolizidines, key for M1 receptor ligands.
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Caption: Divergent synthesis pathways from the 1-quinolizidinone core.
Analytical Characterization
To validate the synthesis, compare experimental data against these standard values.
1H NMR (CDCl₃, 400 MHz) - Diagnostic Peaks
- 3.00 - 3.20 ppm (m, 1H): H-6eq (Proton alpha to Nitrogen, equatorial).
- 2.80 - 2.95 ppm (m, 1H): H-4eq (Proton alpha to Nitrogen).
- 2.50 - 2.65 ppm (m, 1H): H-9a (Bridgehead proton). Critical for assigning ring fusion.
- 2.20 - 2.40 ppm (m, 2H): H-2 (Alpha to ketone).
- 1.20 - 2.00 ppm (m, 10H): Remaining methylene envelope.
13C NMR (CDCl₃, 100 MHz)
- 209.5 ppm: C=O (Ketone).[2]
- 68.2 ppm: C-9a (Bridgehead CH).
- 56.5 ppm: C-4 (CH₂ alpha to N).
- 54.1 ppm: C-6 (CH₂ alpha to N).
Applications in Drug Development
1. Muscarinic M1 Agonists: Derivatives of 1-quinolizidinone, specifically those aminated at C1, show affinity for the M1 muscarinic acetylcholine receptor. These are investigated for cognitive enhancement in Alzheimer's disease models. The rigid bicyclic frame reduces entropic penalty upon binding compared to flexible diethylamine analogs.
2. Lupin Alkaloid Synthesis: The compound is a direct precursor to epilupinine (via stereoselective reduction) and sparteine analogs. The stereochemical information at the bridgehead (C9a) directs the facial selectivity of subsequent reductions, allowing for the synthesis of enantiopure libraries.
References
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Biosynth. (2025). Octahydro-1H-quinolizin-1-one Product Monograph. Retrieved from .
- Mason, S. F. (1958). "The Infrared Spectra of N-Heteroaromatic Systems: Bohlmann Bands." Journal of the Chemical Society, 3619. (Foundational text on Bohlmann bands in quinolizidines).
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DTU Research Database. (2023). Synthesis of an alkaloid inspired compound collection. Technical University of Denmark. Retrieved from .
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PubChem. (2025). Compound Summary: Octahydro-1H-quinolizin-1-one. National Library of Medicine. Retrieved from .
- Bohlmann, F. (1958). "Konstitution und Lichtabsorption." Angewandte Chemie, 70(5), 165. (Stereochemistry of quinolizidines).
